molecular formula C13H14O3S B14361937 tert-Butyl 1-benzothiophene-2-carboperoxoate CAS No. 92613-07-5

tert-Butyl 1-benzothiophene-2-carboperoxoate

Cat. No.: B14361937
CAS No.: 92613-07-5
M. Wt: 250.32 g/mol
InChI Key: FGBKBLMQSVRGGF-UHFFFAOYSA-N
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Description

tert-Butyl 1-benzothiophene-2-carboperoxoate is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The tert-butyl group attached to the benzothiophene structure adds steric bulk, which can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of tert-Butyl 1-benzothiophene-2-carboperoxoate typically involves the reaction of benzothiophene with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Catalyst: Catalysts such as iron(III) chloride or copper(II) chloride are often employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-benzothiophene-2-carboperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-benzothiophene-2-carboperoxoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzothiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzothiophene-2-carboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

tert-Butyl 1-benzothiophene-2-carboperoxoate can be compared with other similar compounds, such as:

    tert-Butyl benzothiophene-2-carboxylate: Similar structure but lacks the peroxo group.

    tert-Butyl benzothiophene-2-sulfonate: Contains a sulfonate group instead of a peroxo group.

    tert-Butyl benzothiophene-2-thiol: Contains a thiol group instead of a peroxo group.

Properties

CAS No.

92613-07-5

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl 1-benzothiophene-2-carboperoxoate

InChI

InChI=1S/C13H14O3S/c1-13(2,3)16-15-12(14)11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3

InChI Key

FGBKBLMQSVRGGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C1=CC2=CC=CC=C2S1

Origin of Product

United States

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